REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](O)=[N:8][CH:7]=[C:6]2[N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1.O=P(Cl)(Cl)[Cl:22]>>[Cl:22][C:9]1[C:10]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[CH:12][CH:11]=2)[C:6]([N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)=[CH:7][N:8]=1
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Name
|
6-methoxy-4-morpholinoisoquinolin-1-ol
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Quantity
|
0.33 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=CN=C(C2=CC1)O)N1CCOCC1
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Name
|
|
Quantity
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5 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
ADDITION
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Details
|
the residue was diluted with cold water
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combine organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to get crude compound
|
Type
|
CUSTOM
|
Details
|
The crude compound was purified by silica gel chromatography (10% ethyl acetate in pet ether)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C2=CC(=CC=C12)OC)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.065 g | |
YIELD: PERCENTYIELD | 18% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |